Technical Guide: Uridine-d2-1 in Quantitative Bioanalysis and Metabolic Research
Technical Guide: Uridine-d2-1 in Quantitative Bioanalysis and Metabolic Research
Executive Summary
Uridine-d2-1 (CAS: 40632-21-1) is a stable isotope-labeled analog of the nucleoside uridine, specifically deuterated at the 5 and 6 positions of the uracil ring. It serves as the "Gold Standard" internal standard (IS) for the absolute quantification of endogenous uridine in biological matrices (plasma, urine, tissue homogenates) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
In drug development and metabolic research, precise uridine measurement is critical for monitoring the pyrimidine salvage pathway, validating dihydroorotate dehydrogenase (DHODH) inhibitors, and studying mitochondrial neurogastrointestinal encephalomyopathy (MNGIE).[1] This guide details the physicochemical properties, mechanistic applications, and validated protocols for utilizing Uridine-d2-1 in high-sensitivity bioanalysis.
Chemical Identity & Physicochemical Properties[1]
Uridine-d2-1 is chemically distinct from native uridine due to the substitution of two hydrogen atoms with deuterium (
| Property | Specification |
| Chemical Name | 1-β-D-Ribofuranosyluracil-5,6-d2 |
| Common Identifier | Uridine-d2-1 |
| CAS Number | 40632-21-1 |
| Molecular Formula | C |
| Molecular Weight | 246.21 g/mol (vs. 244.20 g/mol for native Uridine) |
| Isotopic Purity | Typically ≥ 99% deuterated forms |
| Solubility | Highly soluble in water, DMSO, and Methanol |
| pKa | ~9.25 (Uracil moiety) |
Structural Integrity
The deuterium labels at positions 5 and 6 are non-exchangeable under physiological conditions, ensuring the isotopic label remains intact during sample extraction and ionization. This stability is superior to labels on exchangeable protons (e.g., -OH or -NH groups), which can be lost in aqueous solvents.[1]
Primary Application: Isotope Dilution Mass Spectrometry (IDMS)[1]
The primary use of Uridine-d2-1 is as an Internal Standard (IS) in Isotope Dilution Mass Spectrometry.
The Challenge: Matrix Effects
In LC-MS/MS analysis of biological fluids, co-eluting phospholipids and salts can suppress or enhance the ionization of the target analyte (Matrix Effect). This causes significant errors in quantification if an external calibration curve is used alone.
The Solution: Mechanistic Role of Uridine-d2-1
Because Uridine-d2-1 is chemically identical to uridine (except for mass), it co-elutes with the analyte and experiences the exact same matrix effects.
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Co-elution: The IS and analyte enter the MS source simultaneously.
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Normalization: Any suppression affecting the analyte affects the IS equally.
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Quantification: The ratio of Analyte Area to IS Area is used for quantification, mathematically cancelling out the matrix effect error.
Workflow Visualization
The following diagram illustrates the critical checkpoints where Uridine-d2-1 corrects for experimental variability.
Figure 1: Isotope Dilution Workflow. The Internal Standard (Red) is added before extraction to correct for recovery losses and ionization suppression.
Validated Experimental Protocol
This protocol is derived from standard bioanalytical validation guidelines (FDA/EMA) for nucleoside quantification in human plasma.[1]
A. Reagent Preparation
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Stock Solution: Dissolve 1 mg Uridine-d2-1 in 10 mL water to create a 100 µg/mL stock. Store at -80°C.
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Working IS Solution: Dilute stock with methanol to 500 ng/mL. This solution will be used for protein precipitation.
B. Sample Extraction (Protein Precipitation)[1][4]
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Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
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Spike & Precipitate: Add 200 µL of Working IS Solution (Methanol containing Uridine-d2-1).
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Note: The high organic content precipitates proteins while introducing the IS.
-
-
Vortex: Mix vigorously for 30 seconds.
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Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
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Transfer: Move supernatant to an autosampler vial. Evaporate and reconstitute in mobile phase if sensitivity enhancement is required.
C. LC-MS/MS Conditions
Uridine is highly polar. Standard C18 columns often fail to retain it. HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized porous graphitic carbon (Hypercarb) columns are recommended.[1]
| Parameter | Setting |
| Column | Waters XBridge Amide (3.5 µm, 2.1 x 100 mm) or Hypercarb |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 9.[1]0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 90% B to 60% B over 5 minutes |
| Ionization | ESI Negative Mode (Preferred for Nucleosides) |
D. MRM Transitions (Mass Spectrometry)
Monitor the following transitions. The "Quantifier" is used for calculation; the "Qualifier" confirms identity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Type |
| Uridine (Native) | 243.1 [M-H]⁻ | 42.0 (NCO⁻) | Quantifier |
| Uridine-d2-1 (IS) | 245.1 [M-H]⁻ | 44.0 (NCO-d2⁻) | Quantifier |
Note: In positive mode [M+H]+, transitions would be 245.1 -> 113.1 (Uracil base).[1]
Biological Context: The Pyrimidine Salvage Pathway[4]
Understanding the biological fate of Uridine-d2-1 is crucial when using it as a metabolic tracer (secondary application). Uridine is a central hub in the pyrimidine salvage pathway, recycling nucleosides for RNA and glycogen synthesis.
Figure 2: Pyrimidine Salvage Pathway.[1] Uridine is either catabolized to Uracil or phosphorylated to UMP, eventually supporting RNA and Glycogen synthesis.[1][2]
Troubleshooting & Best Practices
The Deuterium Isotope Effect
While Uridine-d2-1 is an excellent IS, deuterium can slightly alter lipophilicity.
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Observation: On high-efficiency columns, Uridine-d2-1 may elute slightly earlier (0.05 - 0.1 min) than native uridine.
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Mitigation: Ensure the integration window is wide enough to capture both peaks. Do not rely solely on absolute retention time matching; use the relative retention time (RRT).[1]
Cross-Talk (Isotopic Contribution)
Native uridine has natural isotopes (C13, O18).[1]
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Risk: If the concentration of native uridine is extremely high (>100x IS), its M+2 natural isotope peak may contribute to the Uridine-d2 signal, skewing the ratio.[1]
-
Validation: Run a "Uridine Only" high-concentration sample and monitor the IS channel. If signal > 5% of IS response, dilute samples or increase IS concentration.
References
-
Liu, G., et al. (2021).[1][3] Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach.[3] Journal of Pharmaceutical and Biomedical Analysis, 194, 113669.[1] [Link]
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Suh, Y., et al. (2018).[1] Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS.[4] Journal of Clinical Medicine, 9(3), 788.[1][4] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
